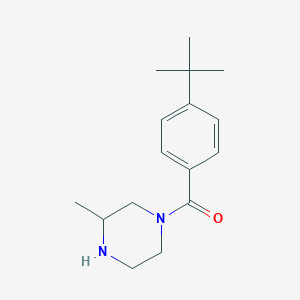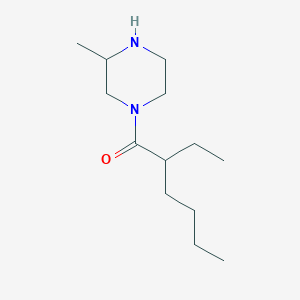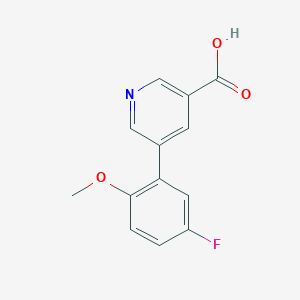
N-(3-chloro-4-cyanophenyl)methanesulfonamide
概要
説明
N-(3-chloro-4-cyanophenyl)methanesulfonamide: is a chemical compound with the molecular formula C8H7ClN2O2S and a molecular weight of 230.67 g/mol It is characterized by the presence of a chloro group, a cyano group, and a methanesulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(3-chloro-4-cyanophenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-cyanobenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(3-chloro-4-cyanophenyl)methanesulfonamide can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The cyano group in the compound can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methanesulfonamide group can be oxidized to a sulfone group using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Major Products Formed:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Reduction reactions produce amine derivatives.
- Oxidation reactions result in sulfone derivatives.
科学的研究の応用
Chemistry:
N-(3-chloro-4-cyanophenyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology:
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine:
The compound’s ability to inhibit specific enzymes has led to investigations into its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers and resins.
作用機序
The mechanism of action of N-(3-chloro-4-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme and pathway targeted.
類似化合物との比較
N-(4-cyanophenyl)methanesulfonamide: Similar structure but with the cyano group at the para position.
N-(3-chlorophenyl)methanesulfonamide: Lacks the cyano group, affecting its reactivity and applications.
N-(3-cyano-4-methylphenyl)methanesulfonamide: Contains a methyl group instead of a chloro group, altering its chemical properties.
Uniqueness:
N-(3-chloro-4-cyanophenyl)methanesulfonamide is unique due to the presence of both chloro and cyano groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
IUPAC Name |
N-(3-chloro-4-cyanophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-14(12,13)11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGGYLRBEPTSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)
![5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid](/img/structure/B6334937.png)



![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)






